molecular formula C15H20BrFN2O2 B13926670 Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B13926670
M. Wt: 359.23 g/mol
InChI Key: KJYAWUCXKMOZDI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21BrFN2O2. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3-bromo-5-fluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct properties that can be leveraged in various applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C15H20BrFN2O2

Molecular Weight

359.23 g/mol

IUPAC Name

tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7H2,1-3H3

InChI Key

KJYAWUCXKMOZDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

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